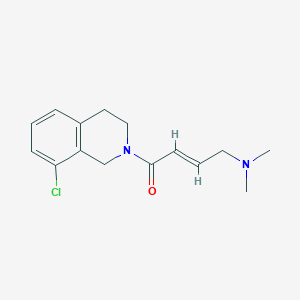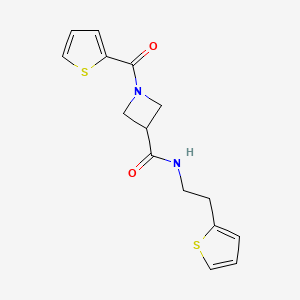
1-(5,6-Dichloropyridine-3-carbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-Dichloropyridine-3-carbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that features a dichloropyridine moiety linked to a tetrahydroquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Dichloropyridine-3-carbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 5,6-dichloropyridine-3-carbonyl chloride and 8-methoxy-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts and Reagents: A base such as triethylamine or pyridine is often added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5,6-Dichloropyridine-3-carbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of 1-(5,6-dichloropyridine-3-carbonyl)-8-methoxyquinoline-2-carboxylic acid.
Reduction: Formation of this compound-2-ol.
Substitution: Formation of this compound derivatives with various substituents on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
1-(5,6-Dichloropyridine-3-carbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(5,6-Dichloropyridine-3-carbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or activating their function.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Vergleich Mit ähnlichen Verbindungen
- 1-(5,6-Dichloropyridine-3-carbonyl)-8-hydroxy-1,2,3,4-tetrahydroquinoline
- 1-(5,6-Dichloropyridine-3-carbonyl)-8-methyl-1,2,3,4-tetrahydroquinoline
Uniqueness: 1-(5,6-Dichloropyridine-3-carbonyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where methoxy substitution is beneficial.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
(5,6-dichloropyridin-3-yl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-22-13-6-2-4-10-5-3-7-20(14(10)13)16(21)11-8-12(17)15(18)19-9-11/h2,4,6,8-9H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGHNQCVNLSRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine](/img/structure/B2819104.png)



![4-(dimethylsulfamoyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide](/img/structure/B2819110.png)

![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)
![5-(4-ethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2819116.png)



